molecular formula C8H3Cl3N2 B1382083 4,7,8-Trichloroquinazoline CAS No. 1027775-18-3

4,7,8-Trichloroquinazoline

Cat. No. B1382083
M. Wt: 233.5 g/mol
InChI Key: HVUDQSHQMHCEQV-UHFFFAOYSA-N
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Description

4,7,8-Trichloroquinazoline is a heterocyclic compound . It contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Molecular Structure Analysis

The molecular formula of 4,7,8-Trichloroquinazoline is C8H3Cl3N2 . It contains a total of 16 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 3 Chlorine atoms . The structure includes 17 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of 4,7,8-Trichloroquinazoline is 233.5 g/mol . It has a complexity of 190 and a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,7,8-Trichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
  • Methods of Application: The application involves the use of halogenated quinazolinones and their quinazoline derivatives in cross-coupling reactions to yield novel polysubstituted derivatives . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .
  • Results or Outcomes: The results of these reactions are novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials .

Synthesis of Small-Molecule Inhibitors for Protein Kinase D

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,4,7-Trichloroquinazoline is used in the synthesis of small-molecule inhibitors for Protein Kinase D .
  • Methods of Application: The application involves the use of consecutive Suzuki cross-coupling reactions to access tricarbosubstituted quinazolines .
  • Results or Outcomes: The results of these reactions are novel small-molecule inhibitors for Protein Kinase D .

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,7,8-Trichloroquinazoline is used in regioselective palladium-catalyzed cross-coupling reactions with various aryl- and heteroarylboronic acids .
  • Methods of Application: The application involves the use of 2,4,7-trichloroquinazoline in palladium-catalyzed cross-coupling reactions. An efficient, sequential strategy was developed that provides access to novel, functionalized heterocycles .
  • Results or Outcomes: The results of these reactions are novel, functionalized heterocycles .

Synthesis of Aminoquinoline Antimalarial Drugs

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4,7-Dichloroquinoline, a related compound to 4,7,8-Trichloroquinazoline, is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
  • Methods of Application: The synthesis of these drugs involves the use of 4,7-Dichloroquinoline in various chemical reactions . While not directly involving 4,7,8-Trichloroquinazoline, this suggests potential applications in similar reactions.
  • Results or Outcomes: The results of these reactions are potent antimalarial drugs .

properties

IUPAC Name

4,7,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDQSHQMHCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trichloroquinazoline

CAS RN

1027775-18-3
Record name 4,7,8-trichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 7,8-dichloro-3H-quinazolin-4-one (0.72 g, 3.35 mmol) in phosphorus oxychloride (6.6 g, 12.8 mmol) was heated at reflux for about 4 hours. The reaction mixture was cooled at ambient temperature then added dropwise to ice-cold water. The precipitate was collected by filtration and dried in vacuo to give 4,7,8-trichloroquinazoline as a brown solid (0.64 g, 2.74 mmol, 82%).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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